
4-(4-methylbenzenesulfonyl)-N-phenylpiperazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-methylbenzenesulfonyl)-N-phenylpiperazine-1-carbothioamide” is a complex organic molecule. It is related to the class of compounds known as sulfonyl chlorides, specifically 4-methylbenzenesulfonyl chloride . Sulfonyl chlorides are a group of organosulfur compounds and are widely used in organic synthesis .
Chemical Reactions Analysis
The chemical reactions involving sulfonyl chlorides are well-studied. They are known to react with amines to form sulfonamides and with alcohols to form sulfonate esters . In the context of “this compound”, specific reaction pathways or analyses are not directly available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research has indicated that derivatives of benzenesulfonamide, including compounds structurally related to 4-(4-methylbenzenesulfonyl)-N-phenylpiperazine-1-carbothioamide, have shown promising antibacterial activity. For instance, novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have been synthesized and tested for their in vitro antibacterial efficacy against anaerobic Gram-positive bacterial strains, with some compounds demonstrating significant activity (J. Sławiński et al., 2013).
Antimicrobial Activities
Another study focused on the synthesis of eperezolid-like molecules, which included the preparation of carbothioamide derivatives. These compounds were evaluated for their antimicrobial activities, particularly against Mycobacterium smegmatis, a model organism for tuberculosis research. The findings revealed high anti-Mycobacterium smegmatis activity, showcasing the potential of such compounds in antimicrobial applications (Meltem Yolal et al., 2012).
Anticancer Effects
Further research has explored the anticancer effects of new dibenzenesulfonamides, which, like this compound, fall within the sulfonamide chemical family. These studies have highlighted their potential in inducing apoptosis and autophagy pathways in cancer cells, in addition to their inhibitory effects on carbonic anhydrase isoenzymes associated with cancer, such as hCA IX and hCA XII (H. Gul et al., 2018).
Corrosion Inhibition
Compounds structurally similar to this compound have also been investigated for their utility as corrosion inhibitors. For example, N-((8-hydroxyquinolin-5-yl)methyl)-4-methylpiperazine-1-carbothioamide and its analogs have been assessed for their effectiveness in inhibiting C22E steel corrosion in hydrochloric acid solution, demonstrating significant inhibition efficacy and highlighting the potential for applications in materials science and engineering (H. About et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c1-15-7-9-17(10-8-15)25(22,23)21-13-11-20(12-14-21)18(24)19-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQYSYUHPCSBBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2747035.png)
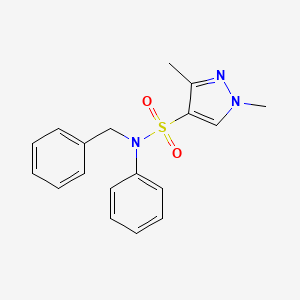


![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylprop-2-enamide](/img/structure/B2747039.png)
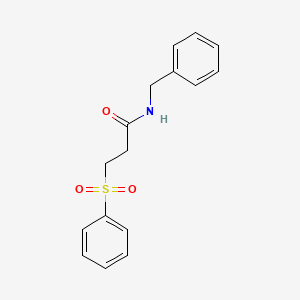
![3-{3-[(3-methoxypropyl)carbamoyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B2747043.png)
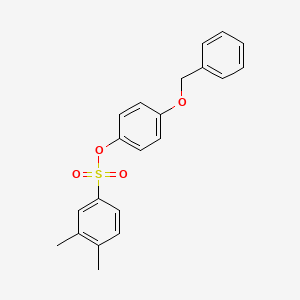
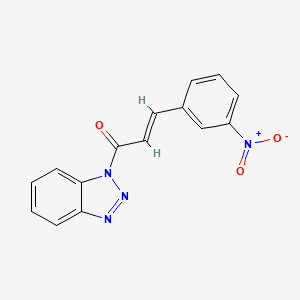
![2,6-Dimethylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B2747046.png)
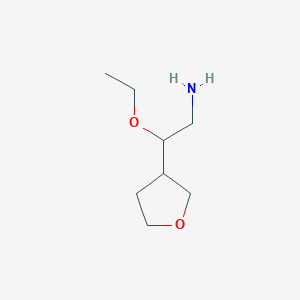

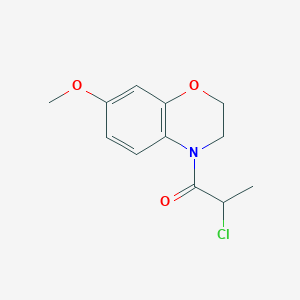
![N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2747052.png)
